![molecular formula C18H24N2O2S B1409476 tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate CAS No. 1673527-14-4](/img/structure/B1409476.png)
tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate
Overview
Description
The compound tert-butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate and tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate are similar to the compound you’re interested in. They have a piperidine ring, a cyano group, and a tert-butyl ester, similar to your compound .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . The InChI code can also provide information about the molecular structure .Scientific Research Applications
Synthesis of Key Intermediates for Pharmaceutical Compounds
Intermediate for Vandetanib : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is synthesized as a key intermediate of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution processes, achieving a total yield of 20.2% (Min Wang et al., 2015).
Anticancer Drug Intermediate : Another compound, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, serves as an important intermediate for the synthesis of small molecule anticancer drugs. This compound is synthesized through nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction, with a high total yield of 71.4% (Binliang Zhang et al., 2018).
Anticorrosive Applications
- Anticorrosive Behaviour : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive properties on carbon steel in corrosive media. This study found that the compound could effectively protect the steel surface with an inhibition efficiency of 91.5% at 25 ppm, demonstrating potential applications in protecting metals against corrosion (B. Praveen et al., 2021).
Synthesis of Biologically Active Compounds
- Crizotinib Intermediate : A compound related to the one of interest, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in synthesizing biologically active compounds like crizotinib, a treatment for non-small cell lung cancer. The compound was synthesized with a total yield of 49.9% (D. Kong et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-17(2,3)22-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(23-4)8-6-14/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHQBBMDWMLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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